H-Beta-Ala-AMC HCl (H-β-Alanine-7-amido-4-methylcoumarin hydrochloride) serves as a fluorogenic substrate for profiling aminopeptidase activities. Its core structure comprises β-alanine—a non-standard β-amino acid—linked to the fluorophore 7-amido-4-methylcoumarin (AMC). Unlike α-amino acid-based substrates (e.g., leucine-AMC), the β-alanine moiety imposes distinct steric and electronic constraints that govern enzyme recognition. Studies demonstrate preferential cleavage by aminopeptidases exhibiting broad specificity for short aliphatic chains, notably leucyl aminopeptidase (LAP) and alanyl aminopeptidase (AAP) [6]. The catalytic efficiency (kcat/KM) varies significantly across enzymes due to active-site architecture:
Table 1: Kinetic Parameters of H-Beta-Ala-AMC HCl Hydrolysis by Aminopeptidases
Enzyme | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|
Leucyl aminopeptidase | 18.2 ± 1.5 | 0.85 ± 0.03 | 4.67 × 10⁴ |
Alanyl aminopeptidase | 32.7 ± 2.8 | 0.41 ± 0.02 | 1.25 × 10⁴ |
Arginyl aminopeptidase | >100 | <0.01 | Not detectable |
Fluorescence-based assays reveal that enzymes with spacious S1 pockets (e.g., LAP) accommodate the β-carbon spacer, while those requiring α-amino acid stereochemistry (e.g., arginyl aminopeptidase) show negligible activity [3] [6]. Competitive inhibition assays using β-alanine analogues confirm that the carboxylate and amino groups of β-alanine coordinate catalytic zinc ions in metallo-aminopeptidases, positioning the scissile amide bond for nucleophilic attack [4].
M1 family metalloproteases (e.g., aminopeptidase N, insulin-regulated aminopeptidase) hydrolyze H-Beta-Ala-AMC HCl via a conserved zinc-dependent mechanism. Structural analyses indicate that the catalytic zinc ion is coordinated by His-Glu-X-X-His (HEXXH) motif residues, with Glu acting as a general base to activate a water molecule for nucleophilic attack on the carbonyl carbon of the amide bond [4]. The β-alanine backbone binds such that:
Table 2: Structural Determinants of M1 Metalloprotease Specificity for H-Beta-Ala-AMC HCl
Active Site Feature | Role in Substrate Recognition | Consequence for Catalysis |
---|---|---|
Zinc-binding motif | Polarizes amide carbonyl of substrate | Lowers activation energy for hydrolysis |
S1 subsite glutamate | Stabilizes β-alanine ammonium group | Enhances binding affinity for β-amino acids vs. α-forms |
Hydrophobic S1' pocket | Partially accommodates AMC fluorophore | Permits measurable kcat despite steric bulk |
Mutagenesis studies confirm Glu298 in aminopeptidase N (human) as critical for β-alanine orientation. Alanine substitution at this residue reduces kcat/KM by 98%, while preserving activity toward α-amino acid substrates [4]. Pre-steady-state kinetics further reveal a two-step mechanism: rapid formation of a Michaelis complex (Kd = 15 μM), followed by rate-limiting hydrolysis (khyd = 12 s⁻¹) [7].
H-Beta-Ala-AMC HCl functions as a mechanistic probe for angiotensin III (Ang III; des-Asp¹-angiotensin II) metabolism. Ang III (Arg-Val-Tyr-Ile-His-Pro-Phe) is cleaved by aminopeptidases to generate angiotensin IV, a process mimicked by H-Beta-Ala-AMC HCl hydrolysis due to:
Table 3: Enzymatic Conversion Efficiency in Renin-Angiotensin System Peptides
Enzyme | Substrate | Vmax (nmol·min⁻¹·mg⁻¹) | KM (μM) |
---|---|---|---|
Glutamyl aminopeptidase | Angiotensin III | 42.1 ± 3.2 | 28.5 ± 2.1 |
Glutamyl aminopeptidase | H-Beta-Ala-AMC HCl | 38.7 ± 2.9 | 19.8 ± 1.7 |
Alanyl aminopeptidase | Angiotensin III | 5.2 ± 0.4 | 112.3 ± 8.6 |
Fluorometric assays using renal membrane fractions demonstrate that H-Beta-Ala-AMC HCl hydrolysis correlates with Ang III degradation rates (r² = 0.89, p < 0.001). Inhibitor profiling confirms shared mechanisms: 10 μM amastatin reduces hydrolysis of both substrates by >90%, whereas bestatin (100 μM) achieves 60–70% inhibition [3] [6]. This establishes H-Beta-Ala-AMC HCl as a surrogate reporter for angiotensin-processing activity, enabling real-time monitoring of Ang III conversion kinetics without antibody-based detection. The substrate’s non-hydrolyzable C-terminal AMC group prevents product inhibition, a limitation encountered with native peptide substrates [3].
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